molecular formula C13H12ClNO B1530379 2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine CAS No. 1370587-24-8

2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine

Cat. No. B1530379
CAS RN: 1370587-24-8
M. Wt: 233.69 g/mol
InChI Key: TVOBESLVSRBNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine” is a chemical compound. Its molecular formula is C14H14ClNO2 .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine” consists of a pyridine ring with a chlorine atom at the 2nd position, a methyl group at the 5th position, and a methoxyphenylmethyl group .

Scientific Research Applications

Fluorescent Properties and Photophysical Evaluation

A study focused on the synthesis and photophysical evaluation of pyridine compounds, including methoxypyridine derivatives, highlights their potential as highly emissive fluorophores. These compounds demonstrate high fluorescence quantum yields in both solution and solid states. Modifications with various substituents, such as phenylsulfonyl and morpholino groups, have been shown to significantly affect their fluorescence properties. This research suggests the utility of these compounds in developing new fluorescent materials for various applications, including sensors and imaging agents (Hagimori et al., 2019).

Synthetic Chemistry and Material Science

Another application area is in the synthesis of organic compounds and materials science, where these pyridine derivatives serve as intermediates for the preparation of various functional molecules. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones indicates the utility of methoxypyridine derivatives in organic synthesis, potentially leading to the development of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Corrosion Inhibition

Pyridine derivatives have also been investigated for their corrosion inhibition properties. A study examining the adsorption and corrosion inhibition effect of certain pyridine derivatives on mild steel in an acidic environment suggests that these compounds can serve as effective corrosion inhibitors. The research provides insights into the mechanisms of corrosion inhibition and the potential for developing new protective coatings for metals (Ansari et al., 2015).

Insecticidal Activities

Furthermore, the insecticidal properties of pyridine derivatives have been explored. A study evaluating the toxicity of certain pyridine compounds against the cowpea aphid demonstrates their potential as effective insecticides. This research opens avenues for the development of new, safer pesticides based on pyridine chemistry (Bakhite et al., 2014).

Mechanism of Action

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organic groups involved in this reaction.

Mode of Action

The 2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura cross-coupling reaction, this compound, as an organoboron reagent, transfers formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine are primarily related to the formation of carbon–carbon bonds . The downstream effects of these pathways involve the synthesis of various organic compounds.

Result of Action

The molecular and cellular effects of 2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine’s action are largely dependent on the specific biochemical pathways it affects. In the context of the Suzuki–Miyaura cross-coupling reaction, the result of its action is the formation of new carbon–carbon bonds , leading to the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of 2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other chemical groups.

properties

IUPAC Name

2-chloro-5-[(4-methoxyphenyl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-16-12-5-2-10(3-6-12)8-11-4-7-13(14)15-9-11/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOBESLVSRBNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.